

Comparative Cross-Reactivity Profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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Abstract

This guide provides a comparative analysis of the potential cross-reactivity profile of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**. Due to the absence of publicly available, direct experimental data for this specific compound, this report leverages data from structurally analogous compounds containing benzenesulfonamide and pyridine moieties to infer a predictive cross-reactivity and biological activity profile. This guide is intended to inform initial experimental design and target validation efforts. We present potential kinase and non-kinase targets, propose detailed experimental protocols for assessing cross-reactivity, and visualize relevant signaling pathways and experimental workflows.

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a small molecule featuring a benzenesulfonamide core, a common scaffold in a variety of therapeutic agents. The presence of the bromopyridine moiety suggests potential interactions with ATP-binding sites of protein kinases. Sulfonamide-based compounds have been identified as inhibitors of various protein classes, including kinases and carbonic anhydrases.[1][2] Understanding the cross-reactivity profile of a novel compound is crucial for preclinical development to anticipate potential off-target effects and to identify potential new therapeutic applications.

This guide provides a predictive analysis of the cross-reactivity of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** by comparing it with other well-characterized benzenesulfonamide derivatives.

Predicted Biological Activity and Cross-Reactivity

Based on the analysis of structurally similar compounds, **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is predicted to exhibit inhibitory activity against several protein kinase families and may also interact with non-kinase targets such as carbonic anhydrases.

Comparison with Structurally Related Compounds

The following table summarizes the biological activities of selected benzenesulfonamide derivatives that share structural similarities with **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**. This data provides a basis for predicting the potential target profile of the compound of interest.

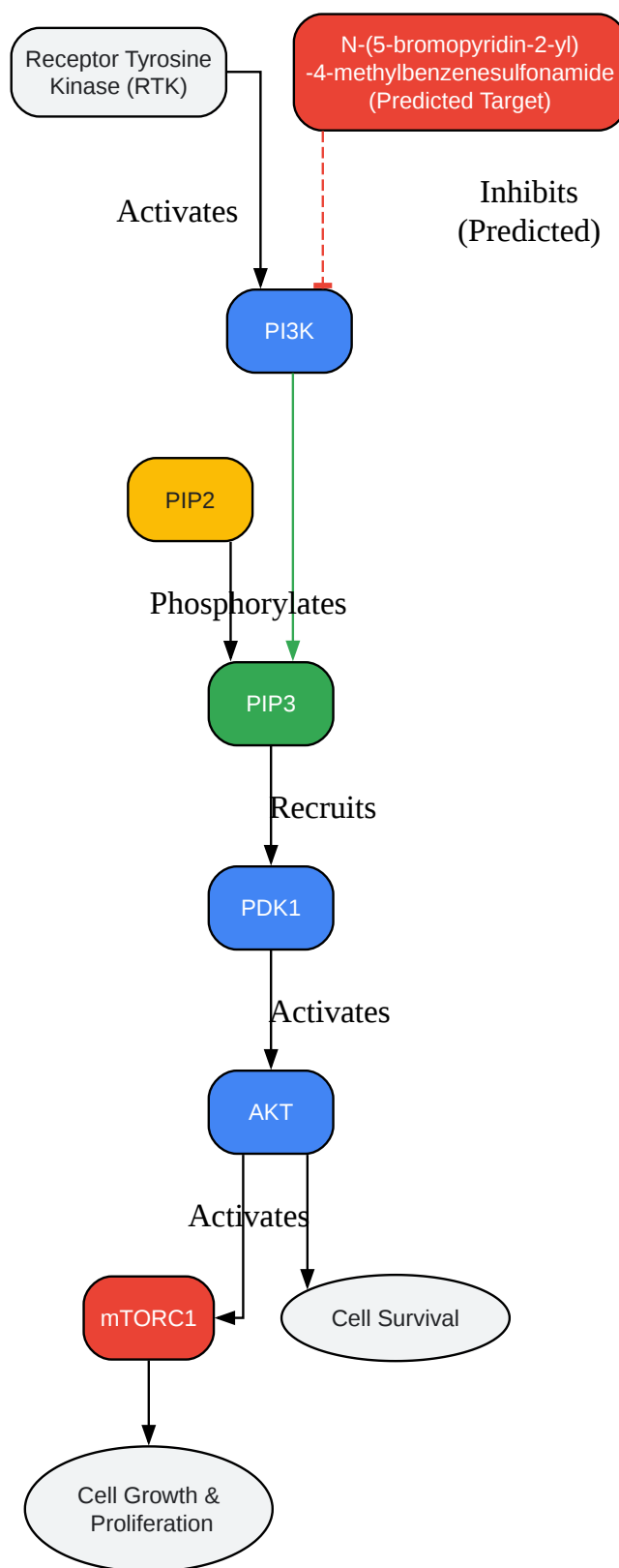
Comparator Compound	Structure	Target(s)	IC50/Binding Affinity	Reference(s)
Axitinib	VEGFR1, VEGFR2, VEGFR3, PDGFR β , c-KIT	0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM	[3]	
Pictilisib (GDC-0941)	PI3K α , PI3K δ , PI3K β , PI3K γ , mTOR	3.3 nM, 3.3 nM, 4.6 nM, 5.8 nM, 17 nM	[3]	
AL106	TrkA	58.6 μ M (in U87 cells)	[4]	
Various Benzenesulfonamides	Carbonic Anhydrase IX, XII	1.5 - 38.9 nM (CA IX), 0.8 - 12.4 nM (CA XII)	[1]	

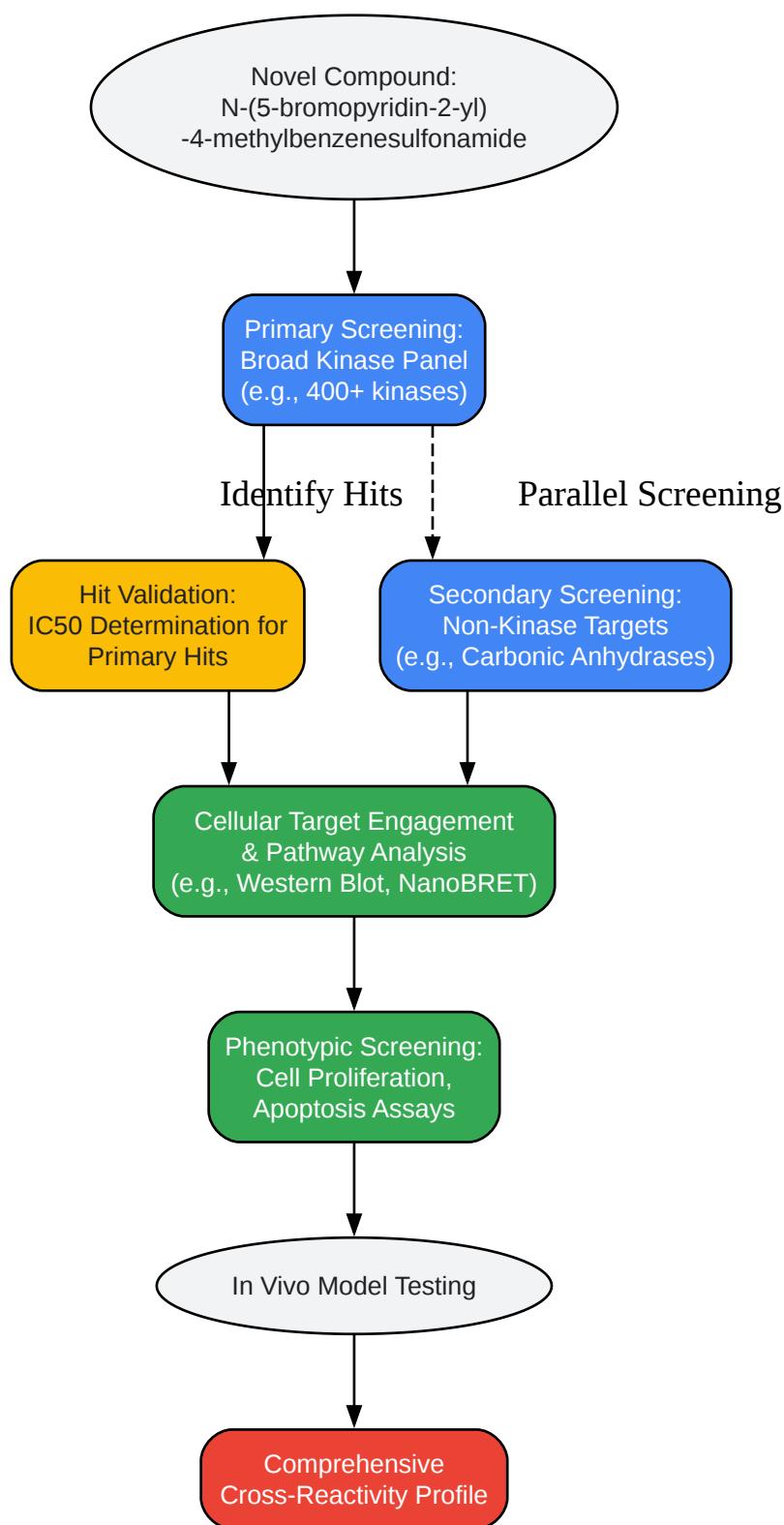
Disclaimer: This table presents data for structurally related compounds and should be used for hypothesis generation only. The actual activity of **N-(5-bromopyridin-2-yl)-4-**

methylbenzenesulfonamide may differ significantly.

Key Signaling Pathways

Benzenesulfonamide derivatives are known to modulate several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.^{[5][6][7]} Based on the comparator compounds, a plausible signaling pathway that could be affected by **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.^{[6][8]}





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